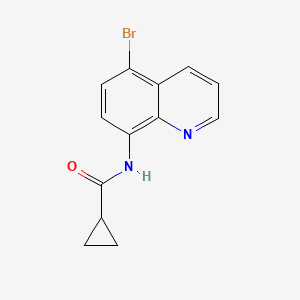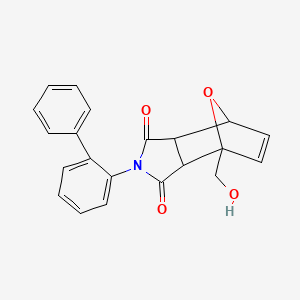
N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a copper-catalyzed selective C5-H bromination of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent . The reaction conditions include the use of a cupric catalyst and an alkaline additive for the bromination step.
Industrial Production Methods
Industrial production of N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide may involve large-scale bromination and amide formation reactions. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure.
Scientific Research Applications
N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s quinoline core makes it a potential candidate for studying biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)cyclopropanecarboxamide: Lacks the bromine atom at the 5-position, which may affect its chemical reactivity and biological activity.
N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
N-(5-fluoroquinolin-8-yl)cyclopropanecarboxamide: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
Uniqueness
N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide is unique due to the presence of the bromine atom, which enhances its chemical reactivity and potential biological activities. The combination of the quinoline ring and the cyclopropanecarboxamide group further contributes to its distinct properties and applications.
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H11BrN2O/c14-10-5-6-11(16-13(17)8-3-4-8)12-9(10)2-1-7-15-12/h1-2,5-8H,3-4H2,(H,16,17) |
InChI Key |
KLHKQLHWXIXOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12478180.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12478185.png)
![2-oxo-2-phenylethyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12478190.png)
![N~2~-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478195.png)

![ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate](/img/structure/B12478208.png)
![N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dimethylaniline](/img/structure/B12478213.png)
![4-({3-[(4-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B12478215.png)
![2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12478218.png)
![1,8-Dibromo-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12478221.png)
![3-chloro-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478229.png)
![N-{4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B12478231.png)
![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide (non-preferred name)](/img/structure/B12478233.png)
![2-[(3-Cyanopyridin-2-YL)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12478242.png)
